
C18H16Fno7S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C18H16FNO7S2 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes fluorine, nitrogen, oxygen, and sulfur atoms. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C18H16FNO7S2 typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Oxidation and Reduction Reactions: These reactions are crucial for introducing and modifying functional groups
Sulfonation Reactions:
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
C18H16FNO7S2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
C18H16FNO7S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of C18H16FNO7S2 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparación Con Compuestos Similares
C18H16FNO7S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H16FNO7S: A compound with a similar structure but with one less sulfur atom.
C18H16FNO6S2: A compound with a similar structure but with one less oxygen atom.
C18H15FNO7S2: A compound with a similar structure but with one less hydrogen atom.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H16FNO7S2 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C18H16FNO7S2/c19-15-3-2-12(29(24,25)13-5-6-28(22,23)9-13)8-14(15)18(21)20-11-1-4-16-17(7-11)27-10-26-16/h1-4,7-8,13H,5-6,9-10H2,(H,20,21) |
Clave InChI |
QBGPQHZXJITYPU-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


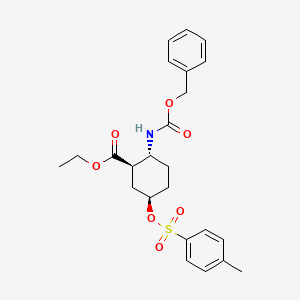
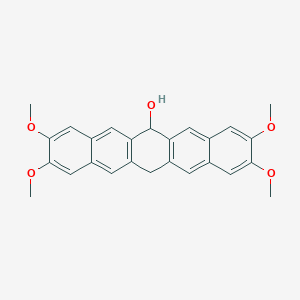
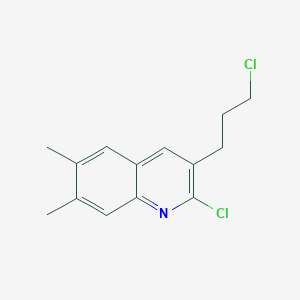
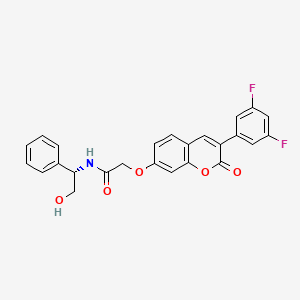
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
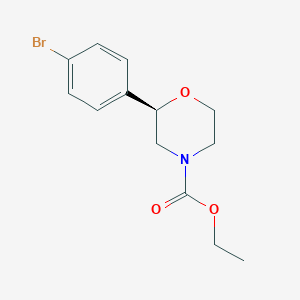

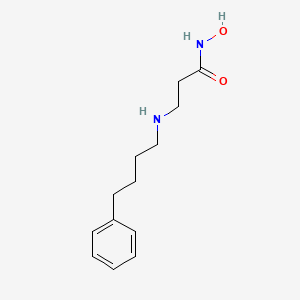
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
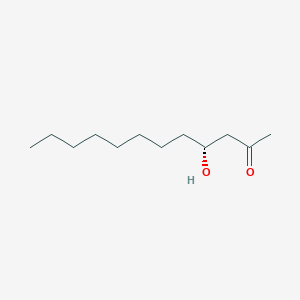
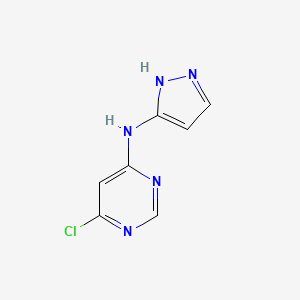
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
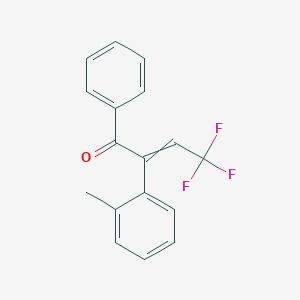
![2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B12632997.png)
